Benzyl3-aminopiperidine-1-carboxylate2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl3-aminopiperidine-1-carboxylate2,2,2-trifluoroacetate is a chemical compound with a complex structure that includes a piperidine ring, an amino group, and a trifluoroacetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl3-aminopiperidine-1-carboxylate2,2,2-trifluoroacetate typically involves the reaction of benzyl 3-aminopiperidine-1-carboxylate with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems and continuous flow reactors. The use of advanced technologies such as ion chromatography and high-performance liquid chromatography (HPLC) ensures the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl3-aminopiperidine-1-carboxylate2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoroacetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Eigenschaften
Molekularformel |
C15H19F3N2O4 |
---|---|
Molekulargewicht |
348.32 g/mol |
IUPAC-Name |
benzyl 3-aminopiperidine-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H18N2O2.C2HF3O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11;3-2(4,5)1(6)7/h1-3,5-6,12H,4,7-10,14H2;(H,6,7) |
InChI-Schlüssel |
QXFZNGXZRCIDAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.